molecular formula C13H11Cl2N3O2 B15244746 Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate CAS No. 631914-69-7

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate

Cat. No.: B15244746
CAS No.: 631914-69-7
M. Wt: 312.15 g/mol
InChI Key: JERNOWDJNHADOW-UHFFFAOYSA-N
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Description

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is a chemical compound with a complex structure that includes a benzyl group, a dichloropyridazine ring, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate typically involves the reaction of 3,6-dichloropyridazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be summarized as follows:

    Starting Materials: 3,6-dichloropyridazine, benzyl chloroformate, triethylamine.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane at room temperature.

    Procedure: The 3,6-dichloropyridazine is dissolved in the solvent, and triethylamine is added to the solution. Benzyl chloroformate is then added dropwise to the reaction mixture while stirring. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The dichloropyridazine ring can undergo substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are carried out in polar solvents such as ethanol or dimethyl sulfoxide at room temperature or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (2-(3,6-dichloropyridazin-4-yl)ethyl)carbamate
  • N-((3,6-Dichloropyridazin-4-yl)methyl)benzamide

Uniqueness

Benzyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and various research applications. Its dichloropyridazine ring and carbamate group contribute to its distinct chemical properties and potential biological activities.

Properties

CAS No.

631914-69-7

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

benzyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate

InChI

InChI=1S/C13H11Cl2N3O2/c14-11-6-10(12(15)18-17-11)7-16-13(19)20-8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,16,19)

InChI Key

JERNOWDJNHADOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC2=CC(=NN=C2Cl)Cl

Origin of Product

United States

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